
4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-3-(1-トシルピロリジン-2-イル)ピリジンは、トシル化ピロリジン基で置換されたピリジン環を特徴とする複素環式化合物です。この化合物は、医薬品化学や有機合成など、さまざまな分野における潜在的な用途により注目されています。構造中にピリジン環とピロリジン環の両方が存在するため、多様な化学反応性と生物活性を示します。
2. 製法
合成経路と反応条件
4-メチル-3-(1-トシルピロリジン-2-イル)ピリジンの合成には、通常、以下の手順が用いられます。
ピロリジン環の形成: ピロリジン環は、アミノアルコールやアミノ酸誘導体などの適切な前駆体を用いた環化反応によって合成できます。
トシル化: 次に、ピリジンやトリエチルアミンなどの塩基の存在下で、トシルクロリド(p-トルエンスルホニルクロリド)を用いてピロリジン環をトシル化します。
ピリジンとのカップリング: トシル化ピロリジンは、パラジウム触媒などの適切なカップリング試薬を用いたクロスカップリング反応で、4-メチルピリジンなどのピリジン誘導体とカップリングされます。
工業的生産方法
4-メチル-3-(1-トシルピロリジン-2-イル)ピリジンの工業的生産では、上記合成経路を最適化して、高収率と高純度を達成することがあります。これには、連続フローリアクター、高度な精製技術、副生成物と廃棄物を最小限に抑えるプロセス最適化などが含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Tosylation: The pyrrolidine ring is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
Coupling with Pyridine: The tosylated pyrrolidine is coupled with a pyridine derivative, such as 4-methylpyridine, using a suitable coupling reagent like a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
反応の種類
4-メチル-3-(1-トシルピロリジン-2-イル)ピリジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: この化合物は、特にピリジン環において、ハロゲン化アルキルやアシルクロリドなどの試薬を用いて求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 水素化ナトリウムなどの塩基の存在下でのハロゲン化アルキル。
生成される主要な生成物
酸化: 対応するN-オキシドまたはカルボン酸の生成。
還元: 水素化されたピリジン環またはピロリジン環を持つ還元誘導体の生成。
置換: アルキル化またはアシル化誘導体の生成。
4. 科学研究への応用
4-メチル-3-(1-トシルピロリジン-2-イル)ピリジンは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に神経疾患や感染症を標的とした医薬品剤の合成のためのビルディングブロックとして使用できます。
有機合成: 天然物やポリマーなど、複雑な有機分子の合成における中間体として役立ちます。
生物学的研究: この化合物は、酵素や受容体との相互作用など、ピリジン誘導体とピロリジン誘導体の生物活性を調査する研究に使用できます。
産業応用: 触媒や金属配位錯体のリガンドなど、新しい材料の開発に使用できます。
科学的研究の応用
4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or infections.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies investigating the biological activity of pyridine and pyrrolidine derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It can be used in the development of new materials, such as catalysts and ligands for metal coordination complexes.
作用機序
4-メチル-3-(1-トシルピロリジン-2-イル)ピリジンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。ピリジン環は、π-π相互作用や水素結合に関与する可能性があります。一方、トシル基は、化合物の親油性を高め、結合親和性を高める可能性があります。ピロリジン環は、化合物の立体配座の柔軟性に寄与し、さまざまな結合部位に適合することが可能です。
類似化合物との比較
類似化合物
ピリジン誘導体: 4-メチルピリジンや3-(1-メチル-2-ピロリジニル)ピリジンなどの化合物は、4-メチル-3-(1-トシルピロリジン-2-イル)ピリジンと構造的に類似しています。
ピロリジン誘導体: N-トシルピロリジンや1-メチルピロリジンなどの化合物は、構造的に関連しています。
独自性
4-メチル-3-(1-トシルピロリジン-2-イル)ピリジンは、トシル化ピロリジン環とピリジン環の組み合わせにより、独特の化学反応性と生物活性を示すため、ユニークです。この組み合わせにより、さまざまな分野で用途が広く、研究開発において貴重な化合物となっています。
特性
分子式 |
C17H20N2O2S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
4-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C17H20N2O2S/c1-13-5-7-15(8-6-13)22(20,21)19-11-3-4-17(19)16-12-18-10-9-14(16)2/h5-10,12,17H,3-4,11H2,1-2H3 |
InChIキー |
NFVBDMQPDRNHLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(C=CN=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








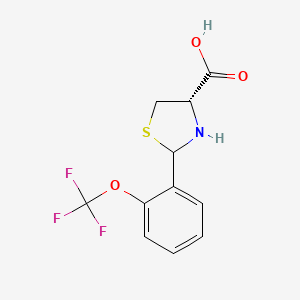

![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
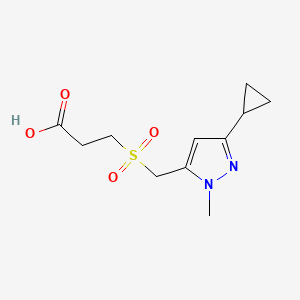
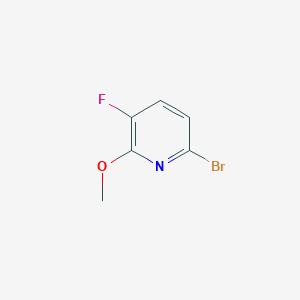
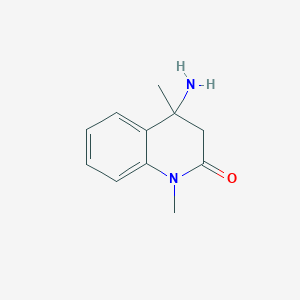
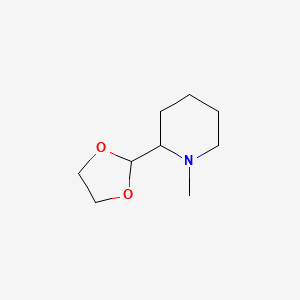
![Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)
